Amino(sulfanylidene)acetic acid
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Overview
Description
Amino(sulfanylidene)acetic acid is a unique compound characterized by the presence of both amino and sulfanylidene groups attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amino(sulfanylidene)acetic acid typically involves the reaction of amino acids with sulfur-containing reagents. One common method is the reaction of glycine with sulfur monochloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Amino(sulfanylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Amino(sulfanylidene)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of amino(sulfanylidene)acetic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.
Comparison with Similar Compounds
Cysteine: An amino acid with a thiol group, similar in structure but with different reactivity.
Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a sulfanylidene group.
Thioacetic Acid: Contains a thiol group attached to an acetic acid backbone, similar in structure but different in chemical properties.
Uniqueness: Amino(sulfanylidene)acetic acid is unique due to the presence of both amino and sulfanylidene groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-amino-2-sulfanylideneacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2S/c3-1(6)2(4)5/h(H2,3,6)(H,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBATUDRZGIGLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498955 |
Source
|
Record name | Amino(sulfanylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39894-60-5 |
Source
|
Record name | Amino(sulfanylidene)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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